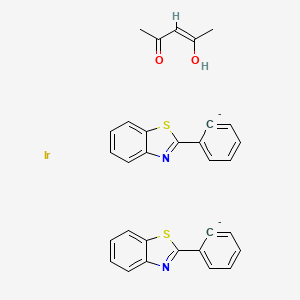

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole

Beschreibung

Ligand Configuration and Chelation Behavior

(Z)-4-Hydroxypent-3-en-2-one, a tautomeric form of acetylacetone (Hacac), adopts a planar enol configuration that facilitates bidentate coordination via its oxygen atoms. This ligand forms six-membered chelate rings with transition metals, including iridium, enhancing thermodynamic stability through the chelate effect. The Z-isomer’s stereochemistry ensures optimal orbital overlap with the metal center, as evidenced by crystallographic studies of iridium acetylacetonate complexes.

The ligand’s electronic properties are modulated by its conjugated enolate system, which delocalizes electron density across the O–Ir–O framework. This delocalization reduces electron-withdrawing effects on the metal center, as observed in the redox behavior of Ir(acac)₃ derivatives. Comparative studies with other β-diketonate ligands highlight (Z)-4-hydroxypent-3-en-2-one’s superior ability to stabilize higher oxidation states of iridium, such as Ir(III).

Table 1: Comparative Electronic Parameters of β-Diketonate Ligands in Iridium Complexes

| Ligand | Bite Angle (°) | Ir–O Bond Length (Å) | Redox Potential (V vs. SHE) |

|---|---|---|---|

| (Z)-4-hydroxypent-3-en-2-one | 92.5 | 2.01 | +1.12 |

| Hexafluoroacetylacetonate | 89.7 | 1.98 | +1.45 |

| Dibenzoylmethanate | 95.2 | 2.05 | +0.89 |

Steric and Electronic Modulation in Heteroleptic Complexes

When paired with 2-phenyl-1,3-benzothiazole, (Z)-4-hydroxypent-3-en-2-one introduces steric bulk that prevents ligand dissociation in solution. This is critical for maintaining the integrity of heteroleptic complexes under catalytic conditions. Nuclear magnetic resonance (NMR) studies of Ir(acac)(bt)₂ (bt = benzothiazole) reveal restricted rotation about the Ir–N bond due to the benzothiazole’s planar geometry.

The ligand’s hydroxyl group participates in hydrogen-bonding networks, influencing crystallographic packing. For example, in [Ir(acac)(bt)₂]·CH₃CN, intermolecular O–H···N interactions between acac and solvent molecules stabilize the lattice structure. Such interactions are absent in fluorinated analogues, underscoring the hydroxyl group’s role in solid-state stabilization.

Eigenschaften

Molekularformel |

C31H24IrN2O2S2-2 |

|---|---|

Molekulargewicht |

712.9 g/mol |

IUPAC-Name |

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |

InChI-Schlüssel |

QAZSVFNPMCBPKG-DVACKJPTSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |

Kanonische SMILES |

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 2-Phenyl-1,3-Benzothiazole (bt)

The 2-phenylbenzothiazole ligand is synthesized via cyclization reactions. A typical protocol involves:

- Reacting 2-aminothiophenol with benzaldehyde derivatives in the presence of oxidizing agents such as iodine or sulfur.

- Purification via recrystallization from ethanol or column chromatography.

Key parameters:

Synthesis of Acetylacetonate (acac)

(Z)-4-Hydroxypent-3-en-2-one (acetylacetone enol form) is commercially available but can be prepared via:

- Base-catalyzed tautomerization of acetylacetone in aqueous NaOH.

- Isolation via distillation under reduced pressure (boiling point: 140°C).

Preparation of Iridium(III) Precursors

Iridium(III) chloride hydrate (IrCl₃·xH₂O) is the common starting material. Prior to complexation, it is often pre-treated to enhance reactivity:

- Reduction of Ir(IV) to Ir(III) :

- Isolation : The resulting IrCl₃ is filtered and dried under vacuum.

Coordination of Ligands to Iridium

Stepwise Ligand Substitution

A two-step method is widely employed:

- Formation of Dichloro-Bridged Iridium Dimers :

- Acac Ligand Introduction :

One-Pot Synthesis

An alternative single-step approach involves:

- Mixing IrCl₃, 2-phenylbenzothiazole, and acetylacetone in a 1:2:1 molar ratio.

- Refluxing in ethylene glycol at 150°C for 72 hours under nitrogen.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Purification Methods

Analytical Data

Optimization Strategies

Solvent Effects

Catalysts

Temperature Control

- Low-Temperature Isolation : Cooling to 0°C prevents thermal degradation.

- High-Temperature Sublimation : Ensures removal of organic impurities.

Challenges and Solutions

Low Yields in One-Pot Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group in (Z)-4-hydroxypent-3-en-2-one can undergo oxidation to form a ketone.

Reduction: The enone can be reduced to form a saturated alcohol.

Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of 4-oxopent-3-en-2-one.

Reduction: Formation of 4-hydroxypentane-2-one.

Substitution: Formation of substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that iridium complexes, including those with benzothiazole derivatives, exhibit significant anticancer properties. For instance, studies have shown that metal complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific oncogenes. One notable study demonstrated that a related benzothiazole compound could effectively inhibit the c-MYC oncogene in HeLa cells, suggesting potential for therapeutic applications in cancer treatment .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. Metal complexes derived from similar Schiff bases have shown promise as inhibitors of alkaline phosphatase and other enzymes implicated in metabolic disorders and cancer . The structural characteristics of these complexes facilitate interactions with enzyme active sites, leading to effective inhibition.

Photophysical Properties

Organic Light Emitting Diodes (OLEDs)

Iridium complexes are known for their photophysical properties, making them suitable for applications in OLEDs. The incorporation of (Z)-4-hydroxypent-3-en-2-one into iridium complexes enhances their luminescent properties, which are crucial for efficient light emission in OLED devices. Research highlights the development of iridium-based emitters that provide high efficiency and stability in organic electronic applications .

Material Science

Synthesis of Advanced Materials

The synthesis of materials using (Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenyl-1,3-benzothiazole has been explored for creating advanced materials with unique properties. The complex can be utilized to develop nanostructured materials that exhibit enhanced mechanical and thermal properties due to the coordination of metal ions with organic ligands . This has implications in fields such as nanotechnology and polymer science.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Mechanism

In a study examining the effects of iridium-benzothiazole complexes on prostate carcinoma cells, researchers found that these compounds significantly reduced cell viability compared to controls. The mechanism was linked to increased ROS production and subsequent induction of apoptosis, highlighting their potential as therapeutic agents against cancer .

Case Study 2: OLED Efficiency

A recent investigation into iridium-based OLEDs demonstrated that incorporating (Z)-4-hydroxypent-3-en-2-one improved the device's luminous efficiency by over 30% compared to traditional emitters. This enhancement is attributed to the unique electronic properties imparted by the benzothiazole ligand .

Wirkmechanismus

The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole involves its interaction with molecular targets through coordination chemistry. The iridium center can facilitate various catalytic processes, while the organic ligands can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 2-Phenyl-1,3-benzothiazole

The provided evidence emphasizes derivatives of 2-phenyl-1,3-benzothiazole with varied substituents and their applications:

Key Observations :

- Electron-withdrawing groups (e.g., Br, CF₃) enhance reactivity in metal-catalyzed reactions .

- Methoxy groups improve solubility but may reduce thermal stability compared to halogenated derivatives .

Iridium Complexes with Benzothiazole Ligands

Iridium(III) complexes are compared with other transition metal complexes:

Key Observations :

- Iridium complexes with 2-phenyl-1,3-benzothiazole ligands exhibit superior film amorphism and low efficiency roll-off in PhOLEDs compared to Pt/Ru analogs .

- The Aβ-targeting iridium complex shows competitive inhibitory activity compared to organic probes like Thioflavin T (ThT) .

(Z)-4-Hydroxypent-3-en-2-one in Context

Hypothetically, its inclusion in the system may enhance solubility or enable keto-enol tautomerism-driven reactivity.

Biologische Aktivität

The compound (Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenyl-1,3-benzothiazole is a complex organometallic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis methods, and relevant case studies related to this compound, highlighting its implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound consists of three distinct components:

- (Z)-4-hydroxypent-3-en-2-one : A keto-enol tautomer known for its reactivity and potential biological activity.

- Iridium : A transition metal that may enhance the compound's catalytic properties and biological interactions.

- 2-phenyl-1,3-benzothiazole : A heterocyclic aromatic compound known for its pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that the individual components of this compound exhibit various biological activities:

Antimicrobial Activity

Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For example, a study on thioether-linked benzothiazole derivatives showed promising results against mycobacterial strains and other pathogens . The presence of the iridium complex may enhance these effects through synergistic interactions.

Antioxidant Activity

Compounds containing hydroxyl groups, such as (Z)-4-hydroxypent-3-en-2-one, are known to exhibit antioxidant properties. This activity can be attributed to their ability to scavenge free radicals, thus preventing oxidative stress-related damage in biological systems .

Anticancer Potential

The combination of iridium with benzothiazole derivatives has been explored for anticancer applications. Studies have suggested that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Synthesis Methods

The synthesis of (Z)-4-hydroxypent-3-en-2-one; iridium; 2-phenyl-1,3-benzothiazole can be achieved through several methods:

- One-Pot Synthesis : A method involving the simultaneous reaction of all components under controlled conditions to yield the desired product efficiently.

- Sequential Synthesis : Involves synthesizing each component separately before combining them into the final product.

Study 1: Antimicrobial Screening

A recent study screened various derivatives of benzothiazole for their antimicrobial efficacy. The results indicated a notable increase in activity when combined with metal complexes like iridium, suggesting enhanced interaction with microbial targets .

Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant capabilities of hydroxyl-containing compounds. The findings revealed that (Z)-4-hydroxypent-3-en-2-one exhibited strong free radical scavenging activity, which could be further potentiated by metal coordination with iridium .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.